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Compound of Interest

Compound Name: 2,6-Difluorotoluene

Cat. No.: B1296929 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-
Difluorotoluene, a key intermediate in the synthesis of various pharmaceuticals and

agrochemicals. The document is intended for researchers, scientists, and professionals in drug

development, offering a centralized resource for its spectral characteristics in Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2,6-Difluorotoluene.

Table 1: ¹H NMR Data for 2,6-Difluorotoluene
Chemical Shift (δ) ppm Multiplicity Assignment

7.073 m Aromatic CH (H-4)

6.803 t Aromatic CH (H-3, H-5)

2.172 s Methyl (CH₃)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data for 2,6-Difluorotoluene
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Chemical Shift (δ) ppm Assignment

161.7 (t, J=250.9 Hz) C-F (C-2, C-6)

128.8 (t, J=10.5 Hz) Aromatic CH (C-4)

112.5 (t, J=19.8 Hz) Aromatic CH (C-3, C-5)

111.9 (t, J=20.0 Hz) C-CH₃ (C-1)

14.5 Methyl (CH₃)

Solvent: CDCl₃

Table 3: IR Absorption Data for 2,6-Difluorotoluene
Wavenumber (cm⁻¹) Intensity Assignment

3070 Weak Aromatic C-H Stretch

2960 Weak Aliphatic C-H Stretch

1625 Strong C=C Aromatic Ring Stretch

1480 Strong C=C Aromatic Ring Stretch

1270 Strong C-F Stretch

1010 Strong C-F Stretch

780 Strong C-H Out-of-Plane Bend

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for 2,6-Difluorotoluene
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m/z Relative Intensity (%) Assignment

128 49.5 [M]⁺ (Molecular Ion)

127 100.0 [M-H]⁺

109 4.8 [M-F]⁺

107 5.6 [M-HF]⁺

101 7.3 [M-H-C₂H₂]⁺

81 2.6

77 3.0

75 2.7

63 2.1

57 4.0

51 2.5

Ionization Method: Electron Impact (EI) at 75 eV[1]

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR: A sample of 2,6-Difluorotoluene (approximately 5-10 mg for ¹H, 20-50 mg for

¹³C) is dissolved in deuterated chloroform (CDCl₃, ~0.5 mL). The solution is filtered into a 5 mm

NMR tube. Spectra are recorded on a 400 MHz NMR spectrometer. For ¹³C NMR, proton

decoupling is employed to simplify the spectrum. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
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A drop of neat 2,6-Difluorotoluene is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) plates to form a thin liquid film. The plates are mounted in a sample holder and

the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the

range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the

sample analysis.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer equipped with an electron impact (EI)

ionization source. A small amount of the liquid sample is introduced into the instrument, where

it is vaporized and bombarded with a beam of electrons (typically at 70-75 eV). The resulting

positively charged fragments are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,6-Difluorotoluene.
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Caption: General workflow for the spectroscopic analysis of 2,6-Difluorotoluene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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